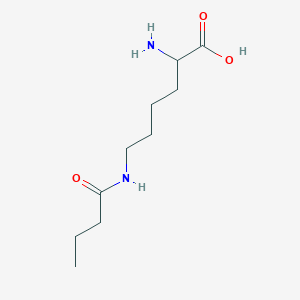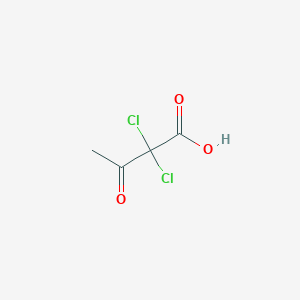
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a trifluoromethyl group at the 7th position on the indazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1-methylindazole with trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The trifluoromethyl group at the 7th position can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the bromine or trifluoromethyl groups. These derivatives often exhibit unique chemical and physical properties, making them valuable for further research and applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of various biochemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-methyl-7-(trifluoromethyl)indolin-2-one
- 5-Bromo-1-methyl-7-azaindole
Uniqueness
Compared to similar compounds, 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole stands out due to its unique combination of substituents on the indazole ring. The presence of both bromine and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6BrF3N2 |
|---|---|
Molekulargewicht |
279.06 g/mol |
IUPAC-Name |
5-bromo-1-methyl-7-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-8-5(4-14-15)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
XSPQGIWNKUKPIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2C(F)(F)F)Br)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


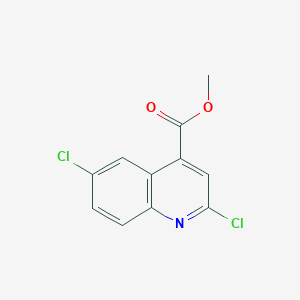
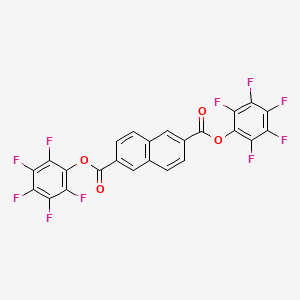

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)

![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
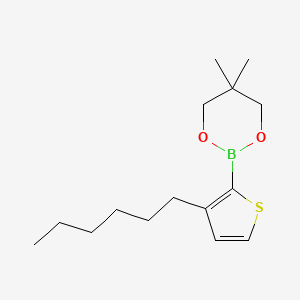
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
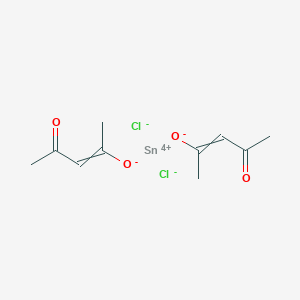
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
